molecular formula C10H13BBrFO2 B2826249 3-Bromo-5-T-butyl-2-fluorophenylboronic acid CAS No. 2096333-35-4

3-Bromo-5-T-butyl-2-fluorophenylboronic acid

Cat. No. B2826249
CAS RN: 2096333-35-4
M. Wt: 274.92
InChI Key: KFIDBWNQEIABRB-UHFFFAOYSA-N
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Description

3-Bromo-5-T-butyl-2-fluorophenylboronic acid is a chemical compound that belongs to the class of boronic acids. It is widely used in scientific research as a reagent for the synthesis of various organic compounds.

Scientific Research Applications

Applications in Synthesis and Catalysis

  • Synthesis of Pyridines and Pyridones : A study by Sutherland and Gallagher (2003) explored the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones using boronic acids, including compounds structurally related to 3-Bromo-5-T-butyl-2-fluorophenylboronic acid. This research demonstrates the utility of boronic acids in creating complex organic structures, which can be crucial in pharmaceutical and material science research (Sutherland & Gallagher, 2003).

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions : In another study, various derivatives were synthesized via palladium-catalyzed Suzuki cross-coupling reactions, using arylboronic acids including ones similar to this compound. These reactions are significant in the field of organic chemistry for creating diverse molecular structures, potentially useful in drug discovery and materials science (Ikram et al., 2015).

Applications in Organic Synthesis

  • Halodeboronation of Aryl Boronic Acids : Research by Szumigala et al. (2004) focused on the halodeboronation of aryl boronic acids, including compounds similar to this compound. This work contributes to our understanding of halogen-based organic synthesis, which is relevant for the production of many pharmaceuticals and agrochemicals (Szumigala et al., 2004).

  • Synthesis of Ortho-Functionalized Arylboronic Acids : Da̧browski et al. (2007) explored the synthesis of ortho-functionalized arylboronic acids, a process that has direct relevance to the synthesis of compounds like this compound. Such research is pivotal in designing new molecules with potential applications in medicinal chemistry and material sciences (Da̧browski et al., 2007).

Applications in Experimental Oncology

  • Antiproliferative Potential in Cancer Research : A study by Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid derivatives, closely related to this compound. This investigation offers insights into the potential use of such compounds in experimental oncology, highlighting their role in inducing apoptosis in cancer cells (Psurski et al., 2018).

properties

IUPAC Name

(3-bromo-5-tert-butyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrFO2/c1-10(2,3)6-4-7(11(14)15)9(13)8(12)5-6/h4-5,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIDBWNQEIABRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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